molecular formula C40H28N2 B13932369 N~1~,N~1~,N~6~,N~6~-Tetraphenylpyrene-1,6-diamine CAS No. 76656-53-6

N~1~,N~1~,N~6~,N~6~-Tetraphenylpyrene-1,6-diamine

Cat. No.: B13932369
CAS No.: 76656-53-6
M. Wt: 536.7 g/mol
InChI Key: WTEJYGDMCOWSLV-UHFFFAOYSA-N
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Description

1,6-Bis(diphenylamino)pyrene is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making it a valuable component in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-bis(diphenylamino)pyrene typically involves the Buchwald-Hartwig amination reaction. This method allows for the introduction of diphenylamino groups onto the pyrene core. The reaction is carried out using palladium catalysts, such as Pd2(dba)3•CHCl3, and ligands like SPhos. The reaction conditions generally involve heating the reactants in a suitable solvent, such as toluene, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 1,6-bis(diphenylamino)pyrene are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(diphenylamino)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,6-Bis(diphenylamino)pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-bis(diphenylamino)pyrene is primarily based on its electronic and photophysical properties. The diphenylamino groups enhance the electron-donating ability of the pyrene core, facilitating charge transfer processes. This makes the compound effective in optoelectronic applications, where it can act as a light-emitting material or a charge transport medium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(diphenylamino)pyrene is unique due to its specific substitution pattern, which provides distinct electronic and photophysical characteristics. This makes it particularly suitable for applications requiring precise control over electronic properties, such as in OLEDs and photovoltaic cells .

Properties

CAS No.

76656-53-6

Molecular Formula

C40H28N2

Molecular Weight

536.7 g/mol

IUPAC Name

1-N,1-N,6-N,6-N-tetraphenylpyrene-1,6-diamine

InChI

InChI=1S/C40H28N2/c1-5-13-31(14-6-1)41(32-15-7-2-8-16-32)37-27-23-29-22-26-36-38(28-24-30-21-25-35(37)39(29)40(30)36)42(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI Key

WTEJYGDMCOWSLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=CC=C7)C8=CC=CC=C8)C=C3

Origin of Product

United States

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